molecular formula C21H18FN5O B275890 [(4-FLUOROPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE

[(4-FLUOROPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE

Cat. No.: B275890
M. Wt: 375.4 g/mol
InChI Key: WQVNFOZJQPNVSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4-FLUOROPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE is a complex organic compound that features a combination of fluorobenzyl and tetrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-FLUOROPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE typically involves multiple steps. One common method starts with the preparation of the 4-fluorobenzylamine, which is then reacted with 3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(4-FLUOROPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

[(4-FLUOROPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of [(4-FLUOROPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetrazolyl group is known to interact with metal ions, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Contains a phenyl group and boronic acid functionality.

    3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Features a tetrazolyl group and is used in energetic materials.

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A fluorinated pyrazole with potential medicinal applications.

Uniqueness

[(4-FLUOROPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE is unique due to its combination of fluorobenzyl and tetrazolyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H18FN5O

Molecular Weight

375.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]methanamine

InChI

InChI=1S/C21H18FN5O/c22-18-11-9-16(10-12-18)14-23-15-17-5-4-8-20(13-17)28-21-24-25-26-27(21)19-6-2-1-3-7-19/h1-13,23H,14-15H2

InChI Key

WQVNFOZJQPNVSL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=CC(=C3)CNCC4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=CC(=C3)CNCC4=CC=C(C=C4)F

Origin of Product

United States

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